Axitinib Iodo Tetrahydropyran
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H20IN3O |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole |
InChI |
InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2 |
InChI Key |
WSSOYLTZYAZWII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Axitinib Iodo Tetrahydropyran
Retrosynthetic Analysis and Design of Synthetic Pathways
The retrosynthetic disconnection of Axitinib typically breaks the molecule down into three primary fragments: the main indazole core, a substituted vinyl pyridine (B92270) or equivalent moiety, and a side chain containing a thiol group. The "Axitinib Iodo Tetrahydropyran" intermediate represents the functionalized indazole core, poised for coupling with other fragments. Specifically, the iodo group at the 6-position of the indazole ring serves as an essential handle for late-stage palladium-catalyzed cross-coupling reactions. google.com
The design of the synthetic pathway, therefore, focuses on the efficient and regioselective construction of this key intermediate. The strategy involves:
Formation of the indazole scaffold.
Introduction of a protecting group on the indazole nitrogen to prevent unwanted side reactions and control regioselectivity. The tetrahydropyran (B127337) (THP) group is commonly used for this purpose. google.comresearchgate.net
Functionalization of the indazole ring, primarily through nitration at the 6-position. google.com
Conversion of the nitro group to an amine, which then serves as a precursor for the introduction of the iodo group via a diazotization reaction. google.com
This strategic approach ensures that the highly functionalized and often sensitive indazole core is assembled robustly, leading to the desired "this compound" in good yield and purity for subsequent transformations. google.com
Synthesis of the Indazole Core with Tetrahydropyran Protection
The construction of the protected indazole core is a foundational phase in the synthesis of the target intermediate. This involves the careful introduction of a protecting group and subsequent functionalization of the heterocyclic system.
Introduction of the Tetrahydropyran Protecting Group
The protection of the indazole nitrogen is critical to direct subsequent reactions to the desired positions on the ring and to enhance solubility. google.com The tetrahydropyran (THP) group is a common choice for protecting the N-1 position of the indazole ring. chim.it This protection is typically achieved by reacting the indazole starting material, such as 3-iodo-6-nitroindazole, with 3,4-dihydro-2H-pyran (DHP). google.com The reaction is acid-catalyzed, employing acids like methanesulfonic acid or p-toluenesulfonic acid (TsOH) in a suitable solvent such as ethyl acetate (B1210297) (EtOAc), methylene (B1212753) chloride, or tetrahydrofuran (B95107) (THF). google.comgoogle.com The THP group can be attached to the nitrogen via its enol ether (DHP) and can be subsequently cleaved under acidic conditions when no longer needed. google.com While protection can occur at either the N-1 or N-2 position, thermodynamic conditions generally favor the formation of the N-1 protected isomer, which is the desired tautomer for the Axitinib synthesis. researchgate.net
| Reactants | Reagents/Catalyst | Solvent | Product | Reference(s) |
| 3-Iodo-6-nitroindazole, 3,4-Dihydro-2H-pyran | Methanesulfonic acid | Methylene Chloride, THF, or DMF | 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | google.com |
| Indazole | Dihydropyran, TsOH | EtOAc | N-1 THP-protected indazole | google.com |
Nitration and Functionalization of the Indazole Scaffold
To prepare for the crucial iodination step, the indazole ring must be functionalized at the 6-position. The synthesis commonly begins with a pre-functionalized indazole or involves the nitration of the indazole scaffold. One established route involves the nitration of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to produce 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. This reaction is typically performed using a nitrating agent like nitric acid, often in the presence of sulfuric acid, under controlled temperature conditions.
The nitro group is not the final desired substituent but serves as a precursor to the 6-amino group. The reduction of the 6-nitro group to a 6-amino group is a standard transformation. This can be accomplished using various reducing agents, such as iron metal in an aqueous solution of ammonium (B1175870) chloride or with hydrogen gas over a palladium on carbon (Pd/C) catalyst. google.com The resulting 6-amino-indazole derivative is the direct precursor for the regioselective iodination via diazotization. google.com
| Starting Material | Reaction | Reagents | Product | Reference(s) |
| 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Nitration | Nitric acid/Sulfuric acid | 6-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | |
| 6-Nitro-3-vinyl-1-THP-1H-indazole | Reduction | Iron, Ammonium chloride | 6-Amino-3-vinyl-1-THP-1H-indazole | google.com |
Regioselective Iodination Strategies
The introduction of an iodine atom at the 6-position of the indazole ring is a pivotal step. This is most effectively and regioselectively achieved through the transformation of a 6-amino group.
Diazotization and Iodide Substitution Reactions
The most prominent method for introducing iodine at the C-6 position is the Sandmeyer reaction, which involves diazotization of a primary aromatic amine followed by substitution with an iodide ion. acs.orgwikipedia.org In this sequence, the 6-amino-indazole intermediate is treated with a diazotizing reagent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid, at low temperatures (e.g., 0°C) to form an intermediate diazonium salt. google.comchemicalbook.com
This unstable diazonium salt is then immediately treated with a source of iodide, such as an aqueous solution of potassium iodide (KI), to displace the diazonium group and install the iodo substituent at the 6-position. google.comchemicalbook.com The reaction is highly efficient and provides excellent regioselectivity, which is dictated by the initial position of the amino group. The process yields the desired (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole or a similar iodo-THP-indazole intermediate. chemicalbook.com
| Starting Material | Step | Reagents | Conditions | Reference(s) |
| 6-Amino-3-vinyl-1-THP-indazole | Diazotization | Sodium nitrite, Hydrochloric acid | 0°C | google.comchemicalbook.com |
| Intermediate Diazonium Salt | Iodide Substitution | Potassium iodide | 0°C | google.comchemicalbook.com |
Alternative Iodination Methods and Reagents
While the diazotization-iodination sequence is the preferred method for C-6 iodination in Axitinib synthesis, other iodination methods exist for indazoles, though they often exhibit different regioselectivity. Direct electrophilic iodination of the indazole ring typically occurs at the C-3 position, which is more electronically activated. chim.it
Common reagents for direct iodination include molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate in a polar solvent such as DMF or N-methylpyrrolidone (NMP). chim.itmdpi.com This method is effective for producing 3-iodoindazoles. Another reagent used for iodination is N-iodosuccinimide (NIS), which can also be used under basic conditions. chim.it While these methods are valuable for functionalizing the C-3 position, they are not suitable for directly producing the 6-iodo-indazole isomer required for the Axitinib synthesis, highlighting the strategic importance of the Sandmeyer approach starting from the 6-amino precursor. chim.itacs.org A metal- and base-free method using arylhydrazines and iodine has also been developed, where iodine acts as both an oxidant and the iodination source. acs.org
| Reaction Type | Reagents | Solvent | Typical Regioselectivity | Reference(s) |
| Direct Electrophilic Iodination | Iodine (I₂), Potassium Hydroxide (KOH) | DMF | C-3 Position | chim.itmdpi.com |
| Direct Electrophilic Iodination | N-Iodosuccinimide (NIS), KOH | Dichloromethane | C-3 Position | chim.it |
| Iodination from Arylhydrazine | Arylhydrazine hydrochloride, Iodine (I₂) | DMSO | Varies | acs.org |
Formation of the Pyridyl Ethenyl Moiety via Cross-Coupling Reactions
The construction of the C-C double bond linking the indazole core and the pyridine ring is a critical transformation in the synthesis of the Axitinib framework. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, which provide a powerful tool for forming such bonds. researchgate.net The manufacturing process for Axitinib has historically involved two key palladium-catalyzed coupling reactions: a Heck reaction and a Migita coupling. acs.orggoogle.com The Heck reaction, in particular, is employed to create the pyridyl ethenyl side chain by coupling a halogenated indazole derivative with 2-vinylpyridine. google.com
The Mizoroki-Heck reaction is a cornerstone of the synthetic route, coupling an olefin (2-vinylpyridine) with a halogenated indazole. researchgate.net Significant research has been directed toward optimizing this step to maximize yield and, crucially, to control the formation of impurities. acs.orggoogle.com One of the primary challenges in using aryl bromides, which are often preferred for industrial applications due to cost and stability, is the potential for dehalogenation side reactions that can lower yield and selectivity. nih.gov
To address these challenges, various methodologies have been developed. A novel approach utilizes a D-glucosamine-derived triazole@palladium catalyst for Heck cross-coupling reactions under solvent-free conditions. rsc.org This green chemistry approach not only facilitates the synthesis of the Axitinib precursor but also allows the catalyst to be separated and reused multiple times with high activity. rsc.org Another innovative strategy involves a mechanically-activated, or mechanochemical, Heck coupling. nih.gov This solvent-free method, conducted under high-speed ball-milling conditions, uses catalytic amounts of tetrabutylammonium (B224687) bromide (TBAB) and sodium bromide (NaBr) to act as both a dehalogenation restrainer and a grinding auxiliary. nih.gov This protocol has proven effective for a range of non-activated 3-bromoindazoles and olefins, providing the coupled products in good to excellent yields. nih.gov
Optimization efforts have focused on catalyst systems, reaction media, and impurity profiles. The choice of palladium source, ligands, and base is critical for achieving high efficiency and selectivity. researchgate.netnih.gov
| Methodology | Catalyst System | Key Reagents/Conditions | Noteworthy Features | Reference |
|---|---|---|---|---|
| Solvent-Free Catalysis | d-glucosamine-derived triazole@palladium | Solvent-free conditions | Green method; reusable catalyst with superior activity. | rsc.org |
| Mechanochemical Coupling | Pd(OAc)₂ / PPh₃ | High-speed ball-milling; TBAB and NaBr as additives | Solvent-free; highly efficient; restrains dehalogenation; low residual palladium. | nih.gov |
| Industrial Process Optimization | Palladium-based | Focus on minimizing impurity formation | Essential for the overall control strategy of the final active pharmaceutical ingredient. | acs.orggoogle.com |
The industrial synthesis of Axitinib relies heavily on palladium-catalyzed reactions. acs.orggoogle.com Beyond the standard Heck reaction, variants and alternative palladium-catalyzed strategies have been explored to enhance the synthesis. The Heck-Matsuda arylation, which uses aryldiazonium salts instead of aryl halides, represents one such variant that can offer advantages in reactivity and cost. scielo.br
As an alternative to the more expensive palladium catalysts, innovations involving copper-catalyzed cross-coupling reactions have been developed. researchgate.netthieme-connect.com Researchers have reported an efficient synthesis route to Axitinib that replaces the two key palladium-catalyzed steps with reactions catalyzed by copper(I) iodide (CuI). researchgate.netthieme-connect.com This includes a Heck-type reaction to form the pyridyl ethenyl moiety. thieme-connect.com
This approach focuses on creating a more economical and practical protocol. researchgate.net The development involved detailed optimization of reaction parameters, including the selection of the most effective ligands, solvents, and bases to pair with the CuI catalyst. researchgate.net This copper-catalyzed route was successfully applied in a scale-up experiment, demonstrating its viability for larger-scale production. researchgate.net The use of a CuI/TBAB (tetrabutylammonium bromide) catalytic system in water has also been reported for Heck reactions, showcasing a move towards more environmentally benign conditions. researchgate.net
| Copper Source | Ligand (if specified) | Base | Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|
| CuI | Optimized ligands | Not specified | Optimized solvent | Economical alternative to Palladium; scalable. | researchgate.netthieme-connect.com |
| CuI | Ligand-free | Not specified | Water (with TBAB) | Environmentally friendly solvent system. | researchgate.net |
Considerations for Stereoselective Synthesis and Isomer Control
The double bond of the pyridyl ethenyl moiety in the Axitinib intermediate can exist as two geometric isomers, (E) and (Z) (or trans and cis). The desired product for the synthesis of Axitinib is the (E)-isomer, as specified in the chemical name (E)-6-Iodo-3-[2-(pyridin-2-yl)ethenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. chemicalbook.com Therefore, controlling the stereochemical outcome of the Heck coupling reaction is a critical consideration.
In many Heck reactions, the trans product is the major isomer formed due to thermodynamic stability, which simplifies the stereoselective challenge. Synthetic protocols are designed to favor the formation of this (E)-isomer. rsc.org While detailed studies focusing solely on the isomer control for this specific intermediate are not extensively published, the potential for photoisomerization of the stilbene-like double bond has been noted, which could lead to a mixture of isomers or subsequent side reactions like [2+2]-cycloadditions. researchgate.net This underscores the importance of reaction and workup conditions that preserve the integrity of the desired (E)-stereoisomer.
Process Optimization and Scale-Up Considerations (Chemical Aspects)
Transitioning a synthetic route from the laboratory to industrial-scale production requires rigorous process optimization. For the synthesis of the this compound intermediate, key chemical considerations include maximizing yield, ensuring high purity by controlling impurity formation, and developing cost-effective and robust procedures. google.comresearchgate.net
The move towards more sustainable and efficient chemistry is evident in the development of mechanochemical and copper-catalyzed methods. The solvent-free, ball-milling protocol is presented as a highly efficient and tractable alternative for scale-up, with a key advantage being the extremely low level of residual palladium in the final product (less than 2 ppm). nih.gov Similarly, the development of a copper-catalyzed route was driven by the need for a more economical and practical process, which was successfully scaled to produce over 300 grams of the active pharmaceutical ingredient. researchgate.net Furthermore, scalable electrochemical methods have been developed for key upstream intermediates, demonstrating another avenue for process intensification and efficiency. acs.org
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. For Axitinib Iodo Tetrahydropyran (B127337), HRMS provides a precise mass measurement, which is used to confirm its molecular formula. The molecular formula for the (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole intermediate is C19H18IN3O, with a corresponding molecular weight of 431.27 g/mol . Techniques such as electrospray ionization (ESI) are often employed for such analyses. guidechem.com
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. For Axitinib Iodo Tetrahydropyran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its chemical environment, including proton and carbon frameworks and their connectivity. scielo.br
Proton and Carbon-13 NMR Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide foundational information about the chemical structure. In the context of Axitinib and its intermediates, ¹H NMR is used to identify the number and type of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For a related Axitinib intermediate, (E)-N-methyl-2-((3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)thio)benzamide, specific chemical shifts in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) have been reported. google.com While specific assignments for this compound are not detailed in the provided results, the general regions for aromatic, vinyl, and aliphatic protons, as well as the tetrahydropyran moiety, would be analyzed.
Table 1: Representative ¹H and ¹³C NMR Data for Axitinib
| Nucleus | Chemical Shift (ppm) |
| ¹H | 13.35 (s, 1H), 8.60 (d, 1H), 8.39 (m, 1H), 8.23 (d, 1H), 7.95 (d, 1H), 7.82 (ddd, 1H), 7.67 (d, 1H), 7.60 (s, 1H), 7.57 (d, 1H), 7.49 (dd, 1H), 7.35-7.26 (m, 3H), 7.19 (d, 1H), 7.04 (d, 1H), 2.77 (d, 3H) newdrugapprovals.orgblogspot.com |
| ¹³C | 168.23, 155.18, 149.81, 142.35, 142.22, 137.31, 136.00, 132.89, 130.64, 130.36, 129.51, 128.14, 126.50, 125.93, 124.08, 123.01, 122.85, 122.12, 120.642, 115.08, 26.45 newdrugapprovals.orgblogspot.com |
Note: This data is for the final Axitinib compound and serves as a reference for the types of signals expected for its intermediates.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
2D NMR techniques are employed to resolve complex spectra and establish correlations between different nuclei. princeton.eduscribd.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds, which helps in tracing out spin systems within the molecule. princeton.eduscribd.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons. princeton.eduscribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for assigning quaternary carbons and piecing together different fragments of the molecule. princeton.eduscribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and stereochemistry. princeton.edu
These techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals for complex molecules like this compound. scielo.br
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light corresponds to specific vibrational modes of chemical bonds. For Axitinib and its intermediates, these techniques can confirm the presence of key functional groups such as N-H (from the indazole ring), C=O (amide), C=C (vinyl and aromatic), and C-S bonds. While specific data for this compound is not available, analysis of related Axitinib forms has been conducted using these methods. google.com
X-ray Crystallography for Solid-State Structure and Stereochemistry
X-ray crystallography provides definitive information about the solid-state structure, conformation, and stereochemistry of a crystalline compound. While a specific crystallographic report for this compound was not found, studies on related Axitinib polymorphs and intermediates have been published. blogspot.comgoogle.comnewdrugapprovals.org For instance, the crystal structure of a tetrahydropyran-protected indazole derivative reveals a planar indazole system with the tetrahydropyran group in a chair conformation. Such analyses are crucial for understanding the three-dimensional arrangement of the molecule, which can influence its physical properties and reactivity.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of pharmaceutical compounds and for separating isomers. blogspot.comijpronline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. ijpronline.com For Axitinib and its process-related impurities, reversed-phase HPLC methods have been developed. ijpronline.com These methods can effectively separate the main compound from byproducts and degradation products, ensuring the purity of the final intermediate. googleapis.comgoogle.com A study describes an HPLC method using a C8 column with a gradient elution of orthophosphoric acid and methanol (B129727) to separate Axitinib from its impurities. ijpronline.com
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for monitoring reaction progress and for preliminary purity checks. who.int
These chromatographic techniques are vital for quality control during the synthesis of Axitinib, ensuring that the this compound intermediate meets the required purity specifications before proceeding to the next synthetic step. axios-research.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Axitinib and its process-related impurities, including the key intermediate this compound. ijpronline.comresearchgate.net The method's high resolution and sensitivity allow for the effective separation, identification, and quantification of the main compound and any co-geners. ijpronline.com Various reverse-phase HPLC (RP-HPLC) methods have been developed to monitor the purity of Axitinib and related substances generated during synthesis. researchgate.netgoogle.com These methods are directly applicable to the analysis of the iodinated tetrahydropyran intermediate.
The common feature of these analytical procedures is the use of an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) chemically bonded silica (B1680970) column. ijpronline.comgoogle.com Separation is typically achieved through gradient elution, which allows for the effective resolution of compounds with a range of polarities. google.comjpionline.org The mobile phases generally consist of an aqueous buffer (such as phosphate (B84403) or hexane (B92381) sulfonic acid) and an organic modifier like acetonitrile (B52724) or methanol. ijpronline.comgoogle.comjpionline.org The pH of the aqueous phase is often controlled to ensure consistent retention times and peak shapes. google.comjpionline.org Detection is most commonly performed using a Photo Diode Array (PDA) detector, allowing for the monitoring of elution at multiple wavelengths, with specific wavelengths such as 235 nm or the 218-222 nm range often cited for optimal detection. ijpronline.comgoogle.com The goal of these methods is to achieve good separation between the main component peak and any adjacent impurity peaks, with theoretical plate numbers for the main peak often exceeding 3000, indicating high column efficiency. google.com
Detailed research findings from various sources on HPLC methods suitable for analyzing Axitinib and its intermediates are summarized below.
Table 1: Representative HPLC Conditions for the Analysis of Axitinib and Related Compounds.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Octadecylsilane (C18) bonded silica (250mm x 4.6mm, 5µm) google.com | Discovery C8 (250mm x 4.6mm, 5µm) ijpronline.comresearchgate.net | Phenyl X-bridge (150 x 4.6 mm, 3.5µ) jpionline.org |
| Mobile Phase A | Phosphate buffer : Acetonitrile (88:12 v/v) google.com | 0.1% Orthophosphoric acid in water ijpronline.comresearchgate.net | 1.2 g/L Hexane sulfonic acid buffer (pH 2.5) jpionline.org |
| Mobile Phase B | Phosphate buffer : Acetonitrile (12:88 v/v) google.com | Methanol ijpronline.comresearchgate.net | Acetonitrile jpionline.org |
| Elution Type | Gradient google.com | Gradient ijpronline.comresearchgate.net | Gradient jpionline.org |
| Flow Rate | Not specified (typically 1.0 mL/min) | 1.0 mL/min ijpronline.comresearchgate.net | 1.0 mL/min jpionline.org |
| Detection Wavelength | 218-222 nm google.com | 235 nm (PDA) ijpronline.comresearchgate.net | Not specified for Axitinib alone jpionline.org |
These methods demonstrate the capability to separate Axitinib from its precursors and degradation products, ensuring that the this compound intermediate can be analyzed with high accuracy and precision. ijpronline.comgoogle.com The purity of the intermediate is crucial as impurities can carry over to the final active pharmaceutical ingredient. google.com
Chiral Chromatography for Enantiomeric Purity (if applicable)
The structure of this compound, specifically (E)-6-iodo-3-(2-(pyridin-2-yl)vinyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, contains a chiral center. This chirality is introduced by the tetrahydropyran (THP) protecting group, which is attached to the indazole nitrogen at its C-2 position. Consequently, the compound exists as a racemic mixture of two enantiomers (R and S forms).
The separation of enantiomers is a critical aspect of pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. sygnaturediscovery.com Chiral chromatography, particularly chiral HPLC, is the most widely used technique for separating enantiomers and determining the enantiomeric purity of a compound. sygnaturediscovery.comfu-berlin.de This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sygnaturediscovery.com
For intermediates like this compound, establishing enantiomeric purity is relevant if a stereoselective synthesis is attempted or if one enantiomer is found to be more desirable for the subsequent reaction steps. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for their broad applicability in resolving a wide range of racemic compounds. mdpi.com The separation is typically carried out using either normal-phase (e.g., hexane/alcohol mixtures) or reverse-phase mobile phases. mdpi.com
While a specific, detailed chiral separation method for this compound is not extensively documented in public literature, the principles of chiral chromatography are directly applicable. sygnaturediscovery.com The development of such a method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. mdpi.com The ability to resolve these enantiomers is essential for controlling the stereochemistry throughout the synthesis of the final drug substance. googleapis.com
Table 2: General Approach for Chiral Chromatography Method Development.
| Parameter | Typical Conditions |
|---|---|
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) sygnaturediscovery.commdpi.com |
| Stationary Phase | Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., derivatives of cellulose or amylose) mdpi.com |
| Mobile Phase | Normal Phase: n-Hexane/Alcohol (e.g., Ethanol, Isopropanol) mixtures Reverse Phase: Water/Acetonitrile or Methanol mixtures mdpi.com |
| Detection | UV/Vis or Photo Diode Array (PDA) Detector |
| Objective | To achieve a resolution factor (Rs) > 1.5 between the two enantiomer peaks sygnaturediscovery.com |
Mechanistic and Computational Chemistry Studies
Theoretical Investigations of Reaction Mechanisms and Intermediates
While specific theoretical studies on the reaction mechanism for synthesizing "Axitinib Iodo Tetrahydropyran" are not detailed in publicly available literature, the synthesis of Axitinib and its analogues involves well-established organic reactions. The design of novel Axitinib derivatives often focuses on replacing specific moieties to explore new structure-activity relationships. For instance, one design strategy involved replacing the C=C (stilbene) moiety with an N=N (azo) group and substituting the pyridine (B92270) ring with benzene (B151609) or pyrrole (B145914) analogues. nih.govmdpi.com The synthesis of such asymmetric aromatic azo compounds typically proceeds through diazo-reaction and nitroso-amino coupling reactions. nih.govmdpi.com Computational chemistry can be employed to investigate these reaction mechanisms by modeling transition states and intermediates, thereby predicting reaction feasibility and potential byproducts.
Computational Modeling of Molecular Conformation and Dynamics
Computational modeling is a cornerstone in understanding the conformational flexibility of Axitinib and its derivatives. The conformation of the inhibitor is critical as it must adopt a specific orientation to bind effectively to the kinase active site. pnas.org Crystal structure prediction methodologies, which involve lattice energy minimization of a vast number of trial structures, have been applied to Axitinib to understand its polymorphic landscape. researchgate.net This approach analyzes the molecule's conformational flexibility to generate an energy landscape, identifying the most stable crystal structures. researchgate.net
Molecular dynamics (MD) simulations provide further insight into the dynamic behavior of these molecules in complex with their biological targets. MD studies on Axitinib and its analogues bound to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been used to assess the stability of the protein-ligand complexes over time. nih.govnih.gov These simulations show that stable hydrogen bonding interactions are crucial for maintaining the binding affinity. nih.govmdpi.com For example, MD simulations demonstrated that while some potential inhibitors influenced the stability of VEGFR-2 similarly to Axitinib, the backbone of the protein remained stable, indicating stable complex formation. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules like Axitinib and its derivatives. scienceopen.comresearchgate.net These methods can compute various molecular properties and reactivity descriptors that help in understanding substituent effects on the molecule's thermodynamic and electronic characteristics. researchgate.netufms.br
By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and using Natural Bond Orbital (NBO) analysis, researchers can predict regions of the molecule susceptible to electrophilic or nucleophilic attack and evaluate intramolecular interactions. researchgate.netufms.br For a series of quinazoline (B50416) derivatives, DFT calculations were used to evaluate how different substituents (methyl, ethyl, chlorine, bromine) affected the compounds' electronic features and reactivity behaviors. researchgate.netufms.br Such analyses are crucial for predicting how modifications, like the introduction of an "Iodo Tetrahydropyran" group, would alter the electronic properties and potential reactivity of the Axitinib scaffold.
Molecular Docking and Binding Affinity Predictions with Relevant Biological Targets (In Vitro/In Silico Focus)
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. Numerous studies have performed docking analyses of Axitinib and its analogues with the VEGFR-2 kinase domain. nih.govmdpi.com The accuracy of these docking protocols is often validated by "redocking" the co-crystallized ligand (Axitinib) back into the binding site of the receptor (PDB ID: 4AG8, 4AGC) and ensuring the root-mean-square deviation (RMSD) is minimal (<2.0 Å). nih.govnih.gov
Docking studies consistently show that Axitinib and its effective analogues fit within the ATP-binding pocket of VEGFR-2, typically interacting with the DFG (Asp-Phe-Gly) motif in its "DFG-out" non-active conformation. pnas.orgnih.gov The binding affinity is quantified by a docking score or estimated binding free energy, with more negative values indicating stronger binding. For instance, Axitinib itself has a reported grid score of -62.11 and a predicted binding free energy of -54.68 kcal/mol. nih.govresearchgate.net
Predicted Binding Affinities of Axitinib and Analogues with VEGFR-2
| Compound | Docking Score (Grid Score) | Predicted Binding Free Energy (kcal/mol) | Reference |
|---|---|---|---|
| Axitinib | -62.11 | -54.68 | nih.govresearchgate.net |
| ZINC03838680 | > -62.11 | -49.37 | nih.govresearchgate.net |
| ZINC08254217 | > -62.11 | -43.32 | nih.govresearchgate.net |
| ZINC08254138 | > -62.11 | -32.73 | nih.govresearchgate.net |
| Compound 6d (Thiazolyl-Coumarin) | -9.900 (kcal/mol) | N/A | mdpi.com |
| Compound 6b (Thiazolyl-Coumarin) | -9.819 (kcal/mol) | N/A | mdpi.com |
The binding of Axitinib to the VEGFR-2 kinase domain is stabilized by a network of specific hydrogen bonds and hydrophobic interactions. nih.gov The indazole core of Axitinib forms a key hydrogen bond with the backbone NH of Cys919 in the hinge region of the kinase. nih.gov The terminal carboxamide group often forms additional hydrogen bonds. Docking studies reveal that Axitinib can form three to four hydrogen bonds with key residues such as Glu885, Glu917, Cys919, and Asp1046. nih.govnih.gov
Key Ligand-Protein Interactions for VEGFR-2 Inhibitors
| Inhibitor | Interacting Residues in VEGFR-2 | Interaction Type | Reference |
|---|---|---|---|
| Axitinib (Co-crystallized) | Glu885, Cys919 | Hydrogen Bond | nih.gov |
| Axitinib (Redocked) | Glu917, Cys919, Asp1046 | Hydrogen Bond | nih.gov |
| TM7 (Analogue) | Cys919 | Hydrogen Bond (N-H of pyrrole with carbonyl oxygen) | nih.gov |
| TM10 (Analogue) | Lys920 | Hydrogen Bond (N-H of pyrrole with carbonyl oxygen) | nih.gov |
| Various Analogues | Asp1046 (DFG Motif) | Hydrogen Bond | nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for biological activity. mdpi.com Ligand-based pharmacophore models are developed by aligning known active molecules, like Axitinib, to derive a common feature hypothesis. mdpi.com
A pharmacophore model for VEGFR-2 inhibitors based on Axitinib identified key features: one hydrophobic group, one aromatic group, one hydrogen bond acceptor, and one hydrogen bond donor. mdpi.com Such models are then used as 3D queries to screen large chemical databases for novel compounds that possess these essential features, a process known as virtual screening. mdpi.com Hits from this screening are then subjected to further analysis, such as molecular docking and MD simulations, to prioritize candidates for synthesis and biological testing. mdpi.com This computational workflow is a powerful tool for lead optimization, allowing for the rational design of new derivatives with potentially improved affinity and selectivity.
Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data of Analogues
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. For Axitinib, SAR is typically derived by synthesizing a series of analogues with systematic modifications and measuring their in vitro inhibitory activity (IC₅₀) against the target kinase, VEGFR-2.
In one study, nine Axitinib derivatives were synthesized where the stilbene (B7821643) C=C bond was replaced by an N=N bond and the pyridine ring was replaced by other aromatic systems. nih.govmdpi.com The VEGFR-2 kinase inhibitory activities were then determined. The results showed that while all new compounds had reduced activity compared to Axitinib (IC₅₀ = 0.2 nM), some derivatives retained significant potency. nih.govresearchgate.net For example, compound TM10 showed the highest activity among the derivatives with an IC₅₀ value of 44 nM. nih.govmdpi.com This study revealed that even seemingly small changes, like the introduction of an N-methyl group (compound TM8), could drastically reduce activity, highlighting the sensitivity of the binding pocket to structural modifications. nih.gov These findings are critical for understanding which parts of the molecule are essential for activity and which can be modified to tune properties.
In Vitro VEGFR-2 Kinase Inhibitory Activity of Axitinib Analogues
| Compound | Modification vs. Axitinib | VEGFR-2 IC₅₀ (nM) | Reference |
|---|---|---|---|
| Axitinib | Reference Compound | 0.2 | researchgate.net |
| TM10 | C=C replaced with N=N; Pyridine replaced with Pyrrole | 44 | nih.govmdpi.com |
| TM2 | C=C replaced with N=N; Pyridine replaced with Benzene | 3000 | nih.govmdpi.com |
| TM6 | C=C replaced with N=N; Pyridine replaced with substituted Benzene | 2290 | nih.govmdpi.com |
| Sorafenib | Reference Inhibitor | 90 | nih.gov |
| Sunitinib | Reference Inhibitor | 9 | nih.gov |
Impact of Tetrahydropyran (B127337) and Iodo Moieties on In Vitro Activity
While specific studies detailing the in vitro activity of a direct "this compound" analogue are not prevalent in publicly available research, the strategic inclusion of iodo and tetrahydropyran functionalities in synthetic schemes for Axitinib and its derivatives provides insight into their potential roles. The synthesis of Axitinib has been described involving a 3-iodo-1H-indazol-6-yl thioether intermediate, highlighting the utility of the iodo group as a versatile handle for introducing various functionalities through cross-coupling reactions. portico.org Similarly, the tetrahydropyran (THP) group has been employed as a protecting group for the indazole nitrogen during the synthesis of Axitinib. portico.org
The influence of such modifications on the in vitro activity of kinase inhibitors is a subject of extensive investigation in medicinal chemistry. The introduction of an iodine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Its size and lipophilicity can influence binding affinity within the ATP-binding pocket of the target kinase. Furthermore, an iodo-substituent can serve as a heavy atom for co-crystallization studies, aiding in the elucidation of the binding mode.
The tetrahydropyran moiety, while often used as a protecting group, can also be incorporated into the final structure of a drug molecule to enhance its physicochemical properties. The inclusion of a THP ring can increase solubility and improve the metabolic stability of a compound, which can indirectly impact its in vitro and in vivo efficacy.
To illustrate the effects of structural modifications on the in vitro activity of Axitinib derivatives, a study on a series of analogues where the vinyl pyridine moiety was replaced with various substituted azo-aromatic rings provides valuable data. These derivatives were evaluated for their inhibitory activity against VEGFR-2 kinase and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov
Table 1: In Vitro Activity of Axitinib and its Derivatives against VEGFR-2 and HUVECs nih.gov
The data reveals that modifications to the Axitinib scaffold can lead to a wide range of in vitro potencies. nih.gov For instance, while most of the synthesized derivatives showed decreased VEGFR-2 inhibitory activity compared to Axitinib, some compounds, such as TM10, retained significant potency. nih.gov Interestingly, some derivatives with lower enzymatic inhibitory activity, like TM6, TM7, TM9, and TM11, exhibited more potent anti-proliferative activity in HUVECs than Axitinib itself. nih.gov This suggests that the cellular activity of these compounds may be influenced by factors beyond VEGFR-2 inhibition, such as cell permeability or off-target effects. nih.gov
Design Principles for Modulating In Vitro Potency and Selectivity
The design of Axitinib analogues with modulated in vitro potency and selectivity is guided by several key principles, primarily centered on structure-activity relationships (SAR) and computational modeling.
Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different chemical groups at various positions on the Axitinib scaffold influence its biological activity. The study on Axitinib derivatives with an N=N linker instead of the C=C bond demonstrated that the nature and position of substituents on the aromatic ring replacing the pyridine moiety significantly impact VEGFR-2 inhibition and anti-proliferative effects. nih.gov For example, the introduction of a pyrrole ring in TM10 led to the most potent VEGFR-2 inhibition among the derivatives, suggesting that this modification is well-tolerated and potentially forms favorable interactions within the kinase's active site. nih.gov
Computational Modeling and Molecular Docking: Computational approaches, such as molecular docking, are invaluable for rationalizing observed SAR and guiding the design of new derivatives. Docking studies of Axitinib derivatives into the ATP binding site of VEGFR-2 have shown that these compounds generally adopt a similar binding mode to Axitinib. nih.gov The indazole core forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov The variations in potency among the derivatives can often be attributed to subtle differences in their interactions with other residues in the active site. For instance, the improved activity of TM10 was rationalized by the formation of an additional hydrogen bond between the N-H of the pyrrole group and the carbonyl oxygen of Lys920. nih.gov
Modulating Selectivity: Axitinib is a selective inhibitor of VEGFRs, but it also shows activity against other kinases like PDGFR and c-Kit at higher concentrations. dovepress.com Modifying the Axitinib scaffold provides an opportunity to fine-tune its selectivity profile. The design principles for enhancing selectivity often involve exploiting unique features of the target kinase's active site compared to off-target kinases. This can be achieved by introducing substituents that create favorable interactions with specific residues in the target kinase or cause steric clashes in the active sites of off-target kinases. For example, targeting less conserved regions of the ATP-binding pocket can lead to improved selectivity.
Chemical Reactivity and Advanced Applications
Exploration of Further Chemical Transformations
The reactivity of Axitinib Iodo Tetrahydropyran (B127337) is dominated by two primary sites: the carbon-iodine bond on the indazole ring and the tetrahydropyran (THP) protecting group.
Cross-Coupling Reactions: The aryl iodide moiety is a highly reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This is exemplified in the synthesis of Axitinib itself, where a Heck coupling reaction between a related iodinated indazole intermediate and 2-vinyl pyridine (B92270) is a key step. google.comblogspot.com The reactivity of aryl iodides in such palladium-catalyzed reactions is well-established, allowing for efficient bond formation. Beyond the Heck reaction, this functional group can readily participate in other transformations, including:
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems.
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which can serve as handles for click chemistry or as components of other complex structures.
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide array of primary and secondary amines.
Chan-Lam-Evans Coupling: Copper-catalyzed formation of C-O, C-N, or C-S bonds. cymitquimica.com
Deprotection of the Tetrahydropyran (THP) Group: The THP group is an acid-labile protecting group for the indazole nitrogen. Its removal is typically the final step in the synthesis of Axitinib, accomplished under mild acidic conditions, such as using p-toluenesulfonic acid in methanol (B129727). blogspot.com This deprotection regenerates the N-H bond of the indazole ring, a crucial feature for the biological activity of the final compound.
Utility as a Versatile Building Block in Complex Chemical Synthesis
Axitinib Iodo Tetrahydropyran is a quintessential example of a versatile building block in modern organic synthesis. google.com Its primary role is as a key intermediate in the multi-step synthesis of Axitinib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFR). acs.org The synthetic route often involves the initial preparation of a 6-nitro- or 6-amino-indazole, followed by protection of the indazole nitrogen with a THP group, iodination, and subsequent coupling reactions. chemicalbook.comgoogle.comblogspot.com
The strategic placement of the iodo group allows for late-stage functionalization, a highly desirable feature in medicinal chemistry for the generation of molecular libraries. By varying the coupling partner in reactions like the Heck or Suzuki coupling, a diverse array of Axitinib analogs can be synthesized from this common intermediate. This modular approach facilitates the exploration of structure-activity relationships (SAR) to develop new kinase inhibitors with potentially improved potency, selectivity, or pharmacokinetic properties.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Potential Application |
|---|---|---|---|---|
| Heck Coupling | Alkenes (e.g., 2-vinyl pyridine) | Pd(OAc)₂, P(o-tol)₃ | C(sp²)-C(sp²) | Synthesis of Axitinib and analogs google.com |
| Suzuki-Miyaura Coupling | Organoboron Reagents (R-B(OH)₂) | Pd(PPh₃)₄, Base | C(sp²)-C(sp²) | Introduction of new aryl/heteroaryl groups |
| Buchwald-Hartwig Amination | Amines (R₂NH) | Pd catalyst, Ligand (e.g., BrettPhos) | C(sp²)-N | Synthesis of novel N-substituted indazoles |
| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Pd/Cu catalyst, Base | C(sp²)-C(sp) | Installation of alkyne handles for probes |
Development of Chemical Probes and Tools for Molecular Biology Studies
High-quality chemical probes are essential tools for dissecting protein function and validating new drug targets. chemrxiv.org The indazole scaffold is a prominent feature in many kinase inhibitors and has been successfully used to develop selective chemical probes. researchgate.netnih.govrsc.org this compound is an ideal starting point for the synthesis of such probes targeting kinases like VEGFR.
The aryl iodide functionality serves as a perfect attachment point for introducing reporter tags or reactive groups. For instance:
Fluorescent Probes: A fluorescent dye containing a terminal alkyne or boronic acid could be attached via Sonogashira or Suzuki coupling, respectively. Such probes would enable visualization of the target kinase within cells and tissues through fluorescence imaging. rsc.orgresearchgate.net
Biotinylated Probes: A biotin (B1667282) tag can be installed using similar coupling strategies. These probes are invaluable for affinity-based proteomics, allowing for the isolation and identification of protein binding partners (target engagement studies) and off-targets.
Photoaffinity Probes: A photoreactive group (e.g., a diazirine or benzophenone) could be appended to the scaffold. Upon UV irradiation, these probes form a covalent bond with the target protein, enabling permanent labeling and identification of the binding site.
The development of such tools from the this compound scaffold would provide deeper insights into the biology of VEGFR and related kinases, complementing the therapeutic applications of Axitinib itself.
Emerging Analytical Methodologies for Detection and Quantification
The detection and quantification of Axitinib and its intermediates, such as this compound, are crucial for process control during manufacturing and for research purposes. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed. journalppw.com
Modern methods utilize reverse-phase chromatography, often with a C8 or C18 column. journalppw.com A gradient elution system is typically used to separate the main compound from process-related impurities and degradation products. journalppw.com Detection is commonly performed using a Photodiode Array (PDA) detector, which allows for monitoring at multiple wavelengths and assessing peak purity. journalppw.com For higher sensitivity and specificity, especially in complex matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. irjweb.com
| Parameter | Description | Reference |
|---|---|---|
| Column | Reverse-phase C8 or C18 (e.g., 250mm x 4.6mm, 5µm) | journalppw.com |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Orthophosphoric acid, 10mM Ammonium (B1175870) formate) | journalppw.comirjweb.com |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile (B52724), Methanol) | journalppw.comirjweb.com |
| Elution | Gradient | journalppw.com |
| Flow Rate | 0.8 - 1.0 mL/min | irjweb.comnih.gov |
| Detection | PDA (e.g., 235 nm, 330 nm) or MS/MS (Positive ESI) | journalppw.comresearchgate.net |
These analytical methods are validated according to ICH guidelines to ensure they are specific, linear, precise, and accurate for their intended purpose. nih.gov
Theoretical Environmental Fate and Degradation Pathways (from a chemical perspective)
While specific environmental fate studies on this compound are not available, its likely degradation pathways can be inferred from its chemical structure. As a xenobiotic compound, its persistence and transformation in the environment would be governed by abiotic and biotic processes.
Abiotic Degradation: The most likely abiotic pathway is photodegradation. The conjugated system of the indazole and vinyl-pyridine moieties can absorb UV radiation, potentially leading to isomerization of the double bond or cleavage of the molecule. mdpi.com Aryl iodides themselves can undergo photolytic reduction to form aryl radicals, which would then abstract a hydrogen atom from the surrounding medium. mdpi.com The ether linkage of the THP group is generally stable but could undergo slow hydrolysis under acidic environmental conditions.
The presence of the iodo-substituent and multiple aromatic rings suggests that the molecule could be persistent and raise environmental concerns if released in significant quantities. rsc.org
Future Research Directions in Synthetic Organic Chemistry and Medicinal Chemistry (Non-Clinical)
The rich chemistry and biological relevance of the this compound scaffold point to several promising avenues for future non-clinical research. iastate.edu
In Synthetic Organic Chemistry:
Novel Catalysis: Exploring greener and more efficient catalytic systems for the key cross-coupling steps, such as using earth-abundant metal catalysts (e.g., copper, iron) or leveraging photoredox catalysis to perform reactions under milder conditions. rsc.orgjournaljcti.com
Flow Chemistry: Developing continuous flow processes for the synthesis of this intermediate and its derivatives. This could offer improved safety, efficiency, and scalability compared to traditional batch manufacturing.
Diversification: Expanding the scope of chemical transformations at the iodo-position to build libraries of novel indazole-based compounds with diverse functionalities, moving beyond simple Axitinib analogs.
In Medicinal Chemistry (Non-Clinical):
Next-Generation Inhibitors: Using the building block to systematically design and synthesize the next generation of kinase inhibitors. researchgate.netmdpi.com This includes creating compounds that can overcome acquired resistance to Axitinib, target multiple kinases, or achieve higher selectivity for specific targets. benthamdirect.com
Advanced Chemical Probes: Developing more sophisticated chemical biology tools, such as covalent inhibitors or Proteolysis-Targeting Chimeras (PROTACs), using this scaffold as a starting point. chemrxiv.orgmdpi.com These tools would enable deeper investigation into kinase signaling pathways and help identify new therapeutic strategies.
Computational Design: Integrating computational and machine learning approaches with synthetic efforts to predict the properties of novel derivatives and accelerate the discovery of new lead compounds.
Q & A
Q. How does the stereochemistry of the tetrahydropyran ring in Axitinib Iodo Tetrahydropyran influence its biological activity?
The tetrahydropyran ring’s stereochemistry directly impacts binding affinity and selectivity toward molecular targets. For instance, substituents at the 6-position of the tetrahydropyran ring can alter conformational stability, affecting interactions with kinase domains. Experimental validation via NMR and X-ray crystallography is recommended to correlate stereochemical configurations with activity profiles .
Q. What synthetic strategies are commonly used to functionalize the tetrahydropyran core in derivatives like this compound?
Key methods include stereoselective esterification, glycosidic linkage formation, and Sc(III)-catalyzed cyclization. For example, 6-hydroxy-2H-pyran-3(6H)-ones can be esterified with amino acids or peptides to enhance solubility or target specificity. Diastereoselective synthesis of 2,6-cis-disubstituted tetrahydropyran rings via one-pot catalysis is also critical for scalability .
Q. How should researchers design experiments to assess the pharmacokinetic stability of this compound in vitro?
Use liver microsomes or hepatocyte assays to evaluate metabolic stability. Monitor degradation products via HPLC-MS and compare half-life (t1/2) and intrinsic clearance (Clint) against reference compounds. Include controls for cytochrome P450 inhibition/induction to identify metabolic pathways .
Advanced Research Questions
Q. What methodologies address contradictory data in preclinical studies of this compound’s efficacy?
Apply the RECIST 1.1 criteria for tumor response evaluation, focusing on progression-free survival (PFS) and objective response rate (ORR). Use multivariate regression to adjust for confounding variables (e.g., patient risk stratification). Cross-validate in vivo results with 3D tumor spheroid models to reconcile discrepancies between animal and cell-based assays .
Q. How can researchers optimize diastereoselectivity in synthesizing this compound derivatives?
Employ computational modeling (DFT calculations) to predict transition-state energies for stereochemical outcomes. Experimentally, RuO4-mediated oxidative cyclization of 1,6-dienes favors cis-tetrahydropyran derivatives due to a 40 kJ mol<sup>−1</sup> stability gap in transition states. Adjust reaction solvents (e.g., THF vs. DCM) and catalysts (e.g., Sc(III)) to enhance selectivity .
Q. What strategies improve the catalytic efficiency of tetrahydropyran-based hybrid systems in drug delivery?
Solid-supported tetrahydropyran-dipeptide catalysts enable recyclability and enhanced stereocontrol in Michael addition reactions. Characterize catalyst stability via TGA and XRD, and optimize loading ratios (e.g., 5–10 mol%) to balance activity and cost. Use kinetic studies to identify rate-limiting steps in multi-step syntheses .
Q. How should combination therapies involving this compound be evaluated in metastatic renal-cell carcinoma (RCC)?
Design phase 3 trials comparing Axitinib-IO (immune-oncology) combinations (e.g., pembrolizumab + axitinib) against sunitinib. Primary endpoints: PFS and overall survival (OS). Secondary endpoints: toxicity profiles (e.g., grade 3/4 fatigue, diarrhea). For intermediate/poor-risk patients, prioritize pembrolizumab + axitinib, which shows 78–81% probability of superior OS in network meta-analyses .
Q. What analytical techniques resolve structural ambiguities in tetrahydropyran derivatives during characterization?
Combine NOESY NMR to determine spatial proximity of substituents, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and circular dichroism (CD) for absolute configuration analysis. Cross-reference with computational IR/Raman spectra to validate functional groups .
Methodological Frameworks
Q. How to formulate a FINER-compliant research question for this compound studies?
- Feasible : Ensure access to validated kinase inhibition assays and patient-derived xenograft models.
- Novel : Investigate understudied targets (e.g., MET or AXL kinases) in Axitinib-resistant RCC.
- Ethical : Adhere to ICH-GCP guidelines for clinical trials.
- Relevant : Align with NIH priorities on overcoming tyrosine kinase inhibitor resistance .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use sigmoidal Emax models to estimate EC50 values. For skewed data, apply non-parametric tests (e.g., Mann-Whitney U) or bootstrap resampling. Report 95% confidence intervals and hazard ratios (Cox proportional hazards model) for survival analyses .
Data Reproducibility & Reporting
Q. How to ensure reproducibility in synthesizing this compound analogs?
Document reaction conditions (temperature, solvent purity, catalyst batch) in supplementary materials. Use Chemsketch or PubChem for structure verification. Share raw NMR/FID files and crystallization datasets via repositories like Zenodo .
Q. What guidelines should be followed when reporting negative results in preclinical studies?
Disclose assay limitations (e.g., cell line heterogeneity) and include positive controls (e.g., sunitinib in RCC models). Use the ARRIVE 2.0 checklist for animal studies and MIAME standards for microarray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
